3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
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Overview
Description
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is a compound that features a phenol group substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitro-substituted phenol derivatives.
Scientific Research Applications
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers or liquid crystals
Mechanism of Action
The mechanism of action of 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole moiety can interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Amino-1-methyl-1H-pyrazole: A related compound with an amino group at the 4-position of the pyrazole ring.
Uniqueness
3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to the presence of both a phenol and a pyrazole moiety in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)7-13-6-10-3-2-4-12(16)5-10/h2-5,8-9,13,16H,6-7H2,1H3 |
InChI Key |
LOFAEBOQLAXBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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